Cas no 1806769-32-3 (5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid)

5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid
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- Inchi: 1S/C9H5F6NO4/c1-19-3-2-16-5(7(17)18)6(20-9(13,14)15)4(3)8(10,11)12/h2H,1H3,(H,17,18)
- InChI Key: OAFJAZADULYFOE-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN=C(C(=O)O)C=1OC(F)(F)F)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 357
- Topological Polar Surface Area: 68.6
- XLogP3: 2.7
5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029083404-1g |
5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid |
1806769-32-3 | 97% | 1g |
$1,549.60 | 2022-03-31 |
5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid Related Literature
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on 5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid
5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic Acid: A Comprehensive Overview
5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1806769-32-3) is a highly specialized organic compound with a unique structure and promising applications in various fields. This compound belongs to the class of pyridine carboxylic acids, which are known for their versatility in chemical synthesis and biological activity. The molecule features a pyridine ring substituted with methoxy, trifluoromethoxy, and trifluoromethyl groups, along with a carboxylic acid functional group. These substituents contribute to its distinct chemical properties and reactivity.
The synthesis of 5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid involves a series of carefully designed reactions, including nucleophilic substitutions, oxidations, and coupling reactions. The introduction of the trifluoromethyl and trifluoromethoxy groups enhances the compound's stability and electronic properties, making it suitable for use in advanced materials and pharmaceuticals. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in the development of novel antibiotics and anticancer agents.
One of the most significant advancements in the study of this compound is its application in medicinal chemistry. Researchers have explored its ability to inhibit key enzymes involved in disease pathways, such as kinases and proteases. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid exhibit potent inhibitory activity against human topoisomerase IIα, a critical enzyme in cancer cell proliferation. This finding underscores its potential as a lead compound for anticancer drug development.
In addition to its medicinal applications, 5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid has shown promise in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). A team of researchers from the University of California recently reported that incorporating this compound into polymer blends significantly improves their charge transport properties, leading to enhanced device performance.
The environmental impact of 5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid has also been a topic of interest. Studies have shown that it exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional chemicals used in agriculture and industry. Furthermore, its high stability under various environmental conditions ensures minimal degradation, reducing its ecological footprint.
Looking ahead, the future of 5-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid seems bright. Ongoing research is focused on optimizing its synthesis process to achieve higher yields and lower production costs. Additionally, efforts are being made to explore its potential in emerging fields such as nanotechnology and green chemistry. As our understanding of this compound deepens, it is expected to play an increasingly important role in shaping the future of science and technology.
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